
Canagliflozin alpha-Isomer Impurity
Overview
Description
Preparation Methods
The synthesis of Canagliflozin alpha-Isomer Impurity often starts with starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations. These isomers are separated and isolated using advanced chromatographic techniques such as UltraPerformance Convergence Chromatography (UPC2), which leverages the unique properties of carbon dioxide at or near its supercritical state . This method provides higher separation efficiency, speed, and selectivity needed for complex sample matrices .
Chemical Reactions Analysis
Canagliflozin alpha-Isomer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Analytical Method Development : The alpha-isomer impurity is utilized in developing and validating analytical methods for quantifying impurities in pharmaceutical formulations. Techniques such as Ultra-Performance Convergence Chromatography (UPC2) are employed to achieve high-resolution separation of isomers, enhancing the reliability of quality control processes .
Method | Purpose | Outcome |
---|---|---|
UPC2 | Separation of isomers | Improved selectivity and reduced analysis time compared to traditional methods |
HPLC | Quantification of impurities | Enhanced accuracy in measuring alpha and beta isomers |
Biology
- Pharmacokinetics and Pharmacodynamics : Research into the biological effects of Canagliflozin and its impurities helps elucidate their pharmacokinetic profiles. Studies indicate that the presence of the alpha-isomer can affect the overall metabolic pathway of glucose regulation, impacting therapeutic outcomes .
Medicine
- Toxicity Studies : The alpha-isomer is critical in toxicity assessments during drug formulation development. It aids in understanding potential adverse effects associated with the drug, particularly concerning renal and adrenal health . For instance, animal studies have shown a correlation between high doses of Canagliflozin and increased tumor incidences, emphasizing the need for thorough impurity profiling .
- Quality Control : In commercial production, monitoring the levels of this impurity ensures compliance with regulatory standards set by agencies like the FDA. Its quantification is essential for Abbreviated New Drug Application (ANDA) submissions .
Industry Applications
- Regulatory Filings : The compound is vital for preparing Drug Master Files (DMF) and ANDA submissions to regulatory authorities. Its presence must be documented to ensure that drug formulations meet safety and efficacy standards .
Analytical Method Development Case Study
A study conducted using UPC2 technology demonstrated that the separation of Canagliflozin from its isomeric impurities could be achieved within 11 minutes, significantly faster than traditional chromatography methods which took up to 65 minutes. This advancement not only improved efficiency but also reduced solvent consumption, making it a more environmentally friendly option .
Toxicity Assessment Case Study
In a comprehensive toxicity study involving rats, researchers found that exposure to Canagliflozin led to increased incidences of renal tumors at high doses. This finding underscores the importance of assessing impurities like the alpha-isomer in understanding potential risks associated with long-term use .
Mechanism of Action
The mechanism of action of Canagliflozin alpha-Isomer Impurity is related to its parent compound, Canagliflozin. Canagliflozin inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This helps in managing blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Canagliflozin alpha-Isomer Impurity can be compared with other similar compounds such as:
Dapagliflozin: Another SGLT2 inhibitor used for managing type 2 diabetes.
Empagliflozin: Similar to Canagliflozin, it is used to reduce the risk of cardiovascular events in patients with type 2 diabetes.
Ipragliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
The uniqueness of this compound lies in its specific structural configuration, which can affect its pharmacological properties and its role in the quality control of Canagliflozin .
Biological Activity
Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily used in the treatment of type 2 diabetes mellitus. The alpha-isomer impurity of canagliflozin, identified as epi-canagliflozin, has garnered attention due to its potential biological activity and implications for drug formulation and safety. This article reviews the biological activity of canagliflozin alpha-isomer impurity, including its pharmacological profile, analytical methods for characterization, and relevant case studies.
Overview of Canagliflozin and Its Isomers
Canagliflozin is a member of the SGLT2 inhibitor class, which works by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels. The compound's efficacy is closely linked to its structural isomers, particularly the alpha and beta forms. The alpha-isomer impurity (CAS: 1589590-87-3) is structurally related but may exhibit different pharmacokinetic and pharmacodynamic properties compared to the primary beta isomer.
Biological Activity
Mechanism of Action
Canagliflozin inhibits SGLT2, resulting in:
- Increased urinary glucose excretion.
- Reduction in plasma glucose levels.
- Modest weight loss due to caloric loss from glucose excretion.
The alpha-isomer's specific contribution to these effects remains less clearly defined but is critical for understanding overall drug efficacy and safety.
Pharmacological Effects
Research indicates that canagliflozin can lead to beneficial changes in lipid profiles, such as increased HDL cholesterol levels while having a minimal impact on LDL cholesterol levels . The alpha-isomer may influence these effects variably due to differences in receptor binding affinity or metabolic stability.
Analytical Characterization
Separation and identification of canagliflozin and its isomers are essential for quality control in pharmaceutical formulations. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography (UPC^2) have been employed to effectively separate these isomers with high resolution. For instance, the retention times for the beta isomer, unknown impurities, and alpha isomer were found to be 6.5 min, 7.1 min, and 8.2 min respectively .
Table 1: Chromatographic Separation Data
Compound | Retention Time (min) | USP Resolution |
---|---|---|
Canagliflozin Beta Isomer | 6.5 | 5.10 |
Unknown Isomeric Impurity | 7.1 | 2.47 |
Canagliflozin Alpha Isomer | 8.2 | 6.01 |
This separation method not only aids in identifying impurities but also ensures compliance with regulatory standards for drug formulation .
Case Studies and Research Findings
Toxicity Studies
Toxicity studies on formulations containing canagliflozin have indicated that while the drug is generally well-tolerated, there are potential risks associated with its use. Notably, preclinical studies have shown an increase in renal tumors in animal models at high doses . The implications of these findings necessitate careful monitoring of canagliflozin formulations containing significant amounts of alpha-isomer impurity.
Clinical Implications
A study focused on the pharmacokinetics of canagliflozin revealed variability in patient responses attributed to metabolic differences among individuals . This variability underscores the importance of characterizing both the primary compound and its isomers to predict therapeutic outcomes accurately.
Q & A
Basic Research Questions
Q. How is the structural identity of Canagliflozin alpha-isomer impurity confirmed in synthetic batches?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) identifies stereochemical differences between the alpha-isomer and the parent compound. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₂₄H₂₅FO₆S, MW 460.52) . Chromatographic purity (>95%) is validated using HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve isomers .
Q. What analytical methods are recommended for quantifying the alpha-isomer impurity in Canagliflozin formulations?
- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection is standard. Optimized parameters include:
- Column : C18 (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of acetonitrile and 0.1% phosphoric acid.
- Detection : 225 nm for Canagliflozin and its isomers.
- Validation : Follow ICH Q2(R1) guidelines for linearity (2–120% of target concentration), precision (%RSD <2%), and accuracy (98–102% recovery) .
Q. How are forced degradation studies designed to assess alpha-isomer impurity formation?
- Methodological Answer : Stress testing under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (ICH Q1B) conditions identifies degradation pathways. Samples are analyzed at intervals (0, 24, 48 hrs) to track impurity generation. Degradation kinetics are modeled to predict shelf-life .
Advanced Research Questions
Q. What synthetic pathways are prone to generating the alpha-isomer impurity, and how can they be mitigated?
- Methodological Answer : The alpha-isomer forms during the glycosylation step due to incomplete stereochemical control. Mitigation strategies:
- Catalytic optimization : Use chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to enhance β-selectivity.
- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate stereochemistry.
- Patent insights : Patent US2018/0304837A1 highlights low-temperature crystallization (<10°C) to suppress isomer formation .
Q. How can researchers resolve contradictions in impurity quantification across different analytical platforms?
- Methodological Answer : Discrepancies arise from method sensitivity (e.g., HPLC vs. LC-MS/MS). To harmonize
- Cross-validation : Compare results from orthogonal methods (e.g., chiral HPLC and capillary electrophoresis).
- System suitability : Ensure column efficiency (N > 2000) and resolution (R > 2.0) meet USP criteria.
- Data integrity : Adopt ICH Q7-compliant documentation, including raw chromatograms and audit trails .
Q. What in vitro models assess the toxicological significance of the alpha-isomer impurity?
- Methodological Answer : Toxicity profiling involves:
- Cellular assays : HepG2 cells for hepatotoxicity (LD₅₀ via MTT assay).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
- Receptor binding : SGLT2 inhibition assays to compare alpha-isomer vs. Canagliflozin (IC₅₀ values).
- Reference standards : Use pharmacopeial-grade impurities (e.g., USP Canagliflozin Impurity 42, CAS 1799552-92-3) for dose-response studies .
Q. How does the alpha-isomer impurity impact pharmacokinetic parameters in preclinical models?
- Methodological Answer : Administer the impurity (1–10 mg/kg) to Sprague-Dawley rats alongside the parent drug. Plasma samples are collected at intervals (0–48 hrs) and analyzed via LC-MS/MS. Key metrics:
- AUC ratio : Compare impurity vs. parent compound exposure.
- Tissue distribution : Liver/kidney homogenates assessed for bioaccumulation.
- Metabolite profiling : Identify hydroxylated or glucuronidated derivatives .
Q. Methodological Challenges & Solutions
Q. What strategies address the scarcity of well-characterized alpha-isomer impurity standards?
- Methodological Answer :
- In-house synthesis : Scale-up via preparative HPLC (e.g., Phenomenex Luna C18, 250 × 21.2 mm).
- Collaborative sourcing : Partner with pharmacopeial agencies (USP, EDQM) or specialized vendors (e.g., Toronto Research Chemicals).
- Analytical characterization : Publish full spectral data (NMR, IR) in supplementary materials to aid peer validation .
Q. How can Quality by Design (QbD) principles optimize impurity control in process development?
- Methodological Answer :
- Risk assessment : Ishikawa diagrams identify critical process parameters (CPPs) like temperature and pH.
- Design of Experiments (DoE) : Central composite design models impurity levels as a function of CPPs.
- Control strategy : Implement real-time PAT (Process Analytical Technology) for in-line HPLC monitoring .
Q. Data Presentation & Compliance
Q. What statistical tools are recommended for analyzing impurity data variability?
- Methodological Answer :
- Descriptive statistics : Mean ± SD for replicate analyses.
- Multivariate analysis : PCA (Principal Component Analysis) to correlate impurity levels with process variables.
- Software : Use JMP or Minitab for ANOVA and regression modeling .
Q. How should researchers document impurity data to meet regulatory submission standards?
- Methodological Answer :
- ICH-compliant reports : Include method validation summaries, chromatograms, and batch records.
- Electronic data : Store raw files in CDISC SEND format with audit trails.
- Cross-referencing : Link impurity data to relevant sections in CMC (Chemistry, Manufacturing, Controls) dossiers .
Properties
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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